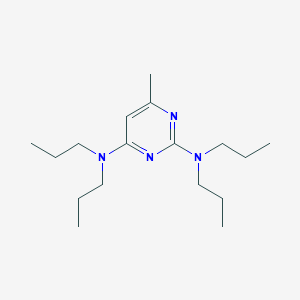
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the brain. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
Wirkmechanismus
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The selective degeneration of dopaminergic neurons in the substantia nigra induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine results in a depletion of dopamine in the brain, which is the hallmark of Parkinson's disease. This leads to the development of motor symptoms such as tremors, rigidity, and bradykinesia. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has also been shown to induce non-motor symptoms such as cognitive impairment and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in lab experiments are that it reliably induces Parkinson's disease-like symptoms in animal models, allowing researchers to study the mechanisms underlying the disease and test potential treatments. However, 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has some limitations as a research tool. For example, the symptoms induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine are acute and transient, whereas the symptoms of Parkinson's disease are chronic and progressive. Additionally, the selective degeneration of dopaminergic neurons induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine may not accurately reflect the pathophysiology of Parkinson's disease, which involves the degeneration of multiple neuronal populations.
Zukünftige Richtungen
There are several future directions for research using 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine. One area of research is developing new treatments for Parkinson's disease. 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been used to test potential treatments such as stem cell therapy, gene therapy, and neuroprotective agents. Another area of research is studying the non-motor symptoms of Parkinson's disease induced by 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine, such as cognitive impairment and depression. Finally, researchers are exploring the use of 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine in combination with other neurotoxins to create animal models that more accurately reflect the pathophysiology of Parkinson's disease.
Synthesemethoden
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine can be synthesized through a multistep process starting from 2-methylpyrimidine. The first step involves the alkylation of 2-methylpyrimidine with propyl bromide to form 2-methyl-4-propylpyrimidine. This intermediate is then reacted with sodium amide and propyl iodide to form 2,4-dipropylpyrimidine. Finally, the 2,4-dipropylpyrimidine is reacted with methyl iodide to form 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine has been extensively used in scientific research to study the pathophysiology of Parkinson's disease and develop new treatments. Animal models of Parkinson's disease are created by administering 6-Methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine to rodents or primates, which results in a depletion of dopamine in the brain and the development of Parkinson's disease-like symptoms. This allows researchers to study the mechanisms underlying the disease and test potential treatments.
Eigenschaften
CAS-Nummer |
111697-12-2 |
|---|---|
Molekularformel |
C17H32N4 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Synonyme |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
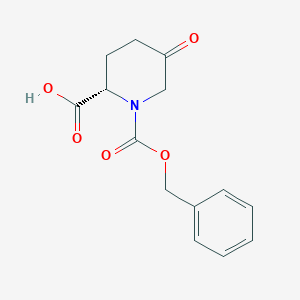

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)
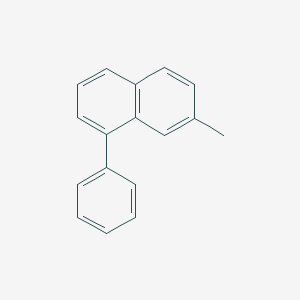

![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)
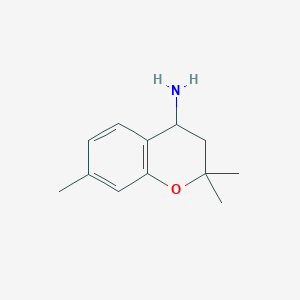
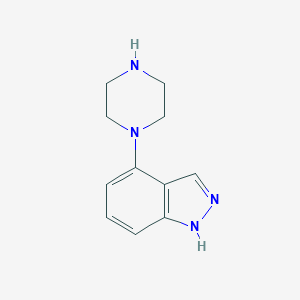
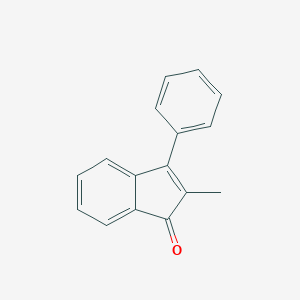
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)